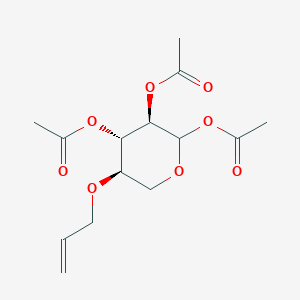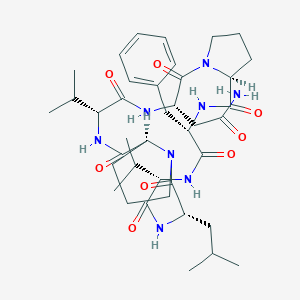
13-cis-12-(3'-Carboxyphenyl)retinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-cis-12-(3’-Carboxyphenyl)retinoic acid is a synthetic retinoid derivative. Retinoids are compounds related to vitamin A and are known for their roles in regulating cell growth, differentiation, and apoptosis. This particular compound has been studied for its potential therapeutic applications, especially in the treatment of skin disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-12-(3’-Carboxyphenyl)retinoic acid typically involves the condensation of a retinoid backbone with a carboxyphenyl group. The process often requires the use of strong acids or bases as catalysts and may involve multiple steps of purification to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent isomerization and degradation of the product .
Types of Reactions:
Oxidation: 13-cis-12-(3’-Carboxyphenyl)retinoic acid can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 13-cis-12-(3’-Carboxyphenyl)retinoic acid is used as a model compound to study the behavior of retinoids and their derivatives. It helps in understanding the reactivity and stability of these compounds under various conditions .
Biology: Biologically, this compound has been investigated for its effects on cell differentiation and apoptosis. It is particularly relevant in studies involving skin cells and cancer cells .
Medicine: Medically, 13-cis-12-(3’-Carboxyphenyl)retinoic acid has shown promise in the treatment of skin disorders such as acne and psoriasis. It is also being explored for its potential in cancer therapy, particularly for its ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the formulation of topical treatments and other pharmaceutical products. Its stability and efficacy make it a valuable ingredient in various therapeutic formulations .
Mechanism of Action
The mechanism of action of 13-cis-12-(3’-Carboxyphenyl)retinoic acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis. By binding to these receptors, the compound can modulate gene expression and influence cellular processes .
Comparison with Similar Compounds
13-cis-Retinoic acid: Another retinoid derivative with similar biological activities but different structural features.
All-trans-Retinoic acid: Known for its role in the treatment of acute promyelocytic leukemia.
9-cis-Retinoic acid: Another isomer of retinoic acid with distinct biological properties.
Uniqueness: 13-cis-12-(3’-Carboxyphenyl)retinoic acid is unique due to the presence of the carboxyphenyl group, which enhances its binding affinity to retinoic acid receptors and increases its stability. This structural modification also contributes to its distinct therapeutic properties compared to other retinoids .
Properties
CAS No. |
141948-79-0 |
|---|---|
Molecular Formula |
C27H32O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[(1Z,3Z,5E,7E)-1-carboxy-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraen-3-yl]benzoic acid |
InChI |
InChI=1S/C27H32O4/c1-18(12-14-24-19(2)8-7-15-27(24,4)5)11-13-23(20(3)16-25(28)29)21-9-6-10-22(17-21)26(30)31/h6,9-14,16-17H,7-8,15H2,1-5H3,(H,28,29)(H,30,31)/b14-12+,18-11+,20-16-,23-13- |
InChI Key |
XKKDQOHDTASHCE-PAZAWXFKSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(\C2=CC(=CC=C2)C(=O)O)/C(=C\C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |
Key on ui other cas no. |
141948-79-0 |
Synonyms |
13-cis-12-(3'-carboxyphenyl)retinoic acid 4-(3-carboxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetraenoic acid BMS 181162 BMS-181162 BMS181162 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
![[(Z)-2,11,12,13,15,16-hexachloro-14-hydroxytetracos-1-enyl] hydrogen sulfate](/img/structure/B235592.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B235618.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

